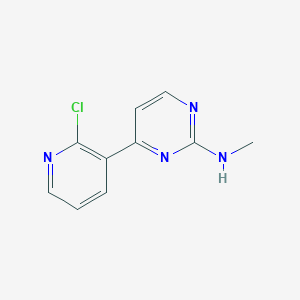

4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine

Beschreibung

Historical Context and Discovery

4-(2-Chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine (CAS: 870221-22-0) emerged as a structurally unique heterocyclic compound during early 21st-century efforts to optimize pyridine and pyrimidine hybrids for pharmaceutical applications. Its synthesis was first reported in patent literature around 2007, where it was identified as a key intermediate in kinase inhibitor development. The compound’s design leveraged modular coupling strategies, combining a 2-chloropyridin-3-yl group with a methyl-substituted pyrimidinamine core. Early synthetic routes involved palladium-catalyzed cross-coupling reactions, enabling precise functionalization of both aromatic rings.

Significance in Chemical Research

This compound exemplifies the strategic fusion of pyridine and pyrimidine pharmacophores, two nitrogen-containing heterocycles central to medicinal chemistry. Its hybrid structure enables dual interactions with biological targets, as evidenced by its role in Aurora kinase inhibitors and antimalarial agents. The chlorine atom at the pyridine C2 position enhances electron-deficient character, facilitating π-π stacking in enzyme binding pockets, while the methylamine group on the pyrimidine ring contributes to solubility and hydrogen-bonding capacity.

Position Within Heterocyclic Chemistry

As a bifunctional heterocycle, this compound occupies a critical niche in nitrogen-rich aromatic systems. Its pyridine ring (6-membered, one nitrogen) and pyrimidine ring (6-membered, two nitrogens) create a conjugated system with distinct electronic properties:

- Pyridine Component : Provides rigidity and base sensitivity due to the lone pair on nitrogen.

- Pyrimidine Component : Offers multiple sites for hydrogen bonding and metal coordination.

This synergy enables applications in catalysis, materials science, and drug design, where planar aromaticity and electron-deficient regions are advantageous.

Overview of Pyrimidine-Pyridine Hybrid Structures

Pyrimidine-pyridine hybrids represent a growing class of bioactive molecules. Comparative analysis reveals distinct advantages of this compound:

Table 2: Structural Comparison of Hybrid Derivatives

The chlorine and methyl groups in this compound confer steric and electronic tunability, making it a versatile scaffold for structure-activity relationship (SAR) studies. Modular synthetic approaches—such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling—allow systematic exploration of substituent effects on target affinity.

Eigenschaften

IUPAC Name |

4-(2-chloropyridin-3-yl)-N-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4/c1-12-10-14-6-4-8(15-10)7-3-2-5-13-9(7)11/h2-6H,1H3,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRHXGPRWSLRNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=N1)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40582976 | |

| Record name | 4-(2-Chloropyridin-3-yl)-N-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870221-22-0 | |

| Record name | 4-(2-Chloropyridin-3-yl)-N-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation Methods Overview

The synthesis of 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine generally involves two key components:

- Preparation of the 2-chloro-3-aminopyridine or related chloropyridine intermediates.

- Construction and substitution of the 2-pyrimidinamine core, followed by coupling with the chloropyridine moiety.

Preparation of 2-Chloro-3-Aminopyridine Intermediate

This intermediate is crucial as the pyridinyl substituent in the target compound. A patented method (CN102532010B) describes an efficient preparation route:

- Starting Material: 2-pyridone.

- Key Steps:

- Reduction of 2-pyridone with magnesium in anhydrous tetrahydrofuran under nitrogen atmosphere at low temperature (-5 to 5 °C).

- Addition of 2-chloro-3-nitropyridine to the reaction mixture, followed by stirring and reaction completion.

- Workup involves aqueous ammonia treatment, extraction with diethyl ether, drying, and concentration to yield 2-chloro-3-aminopyridine.

- Reaction Conditions: Controlled temperature, nitrogen protection, and specific molar ratios of magnesium and reagents ensure high yield and purity.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2-pyridone + Mg in THF, -5 to 5 °C | Formation of reactive intermediate |

| 2 | Addition of 2-chloro-3-nitropyridine | Reduction to 2-chloro-3-aminopyridine |

| 3 | Aqueous ammonia, extraction | Isolation of pure amine |

This method is notable for its mild conditions and avoidance of harsh reagents, improving safety and scalability.

Synthesis of 2-Pyrimidinamine Core and Substitution

The pyrimidine ring bearing the N-methyl amine group is typically prepared via substitution reactions on chloropyrimidine derivatives:

- A patented process (CN103554036B) outlines the preparation of 2-chloro-4-substituted pyrimidines, which can be adapted for the N-methyl-2-pyrimidinamine structure.

- Key Steps:

- Starting from 2-methylthio-4-chloropyrimidine derivatives.

- Substitution of the 4-chloro group with alkoxyl or amino groups under alkaline conditions (e.g., sodium hydroxide in methanol).

- Chlorination of the intermediate with sulfuryl chloride in methylene dichloride to yield the 2-chloro substituted pyrimidine.

- This approach allows for selective functionalization at the 4-position and installation of the N-methyl amine group by subsequent amination or methylation steps.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2-methylthio-4-chloropyrimidine + NaOH in MeOH | Substitution at 4-position |

| 2 | Chlorination with sulfuryl chloride in CH2Cl2 | Formation of 2-chloro pyrimidine |

| 3 | Amination/methylation (N-methylamine) | Formation of N-methyl-2-pyrimidinamine |

This method is valued for its high selectivity and yield in producing chloropyrimidine intermediates suitable for coupling.

Coupling of Pyrimidine and Pyridinyl Fragments

The final step involves coupling the 2-chloro-3-pyridinyl moiety with the N-methyl-2-pyrimidinamine core:

- The coupling typically proceeds via nucleophilic aromatic substitution (SNAr) where the amino group on the pyrimidine attacks the chlorinated pyridine ring.

- Reaction conditions often include polar aprotic solvents, mild heating, and sometimes catalysts or bases to facilitate substitution.

- Purification is achieved by extraction, crystallization, or chromatography to isolate the target compound with high purity.

Summary Table of Preparation Steps

Research Findings and Optimization Notes

- The reduction of 2-pyridone to 2-chloro-3-aminopyridine using magnesium and TiCl4 under nitrogen is reported to give high yields with minimal by-products, making it suitable for scale-up.

- The substitution and chlorination steps on pyrimidine rings are highly dependent on solvent choice and temperature control to avoid side reactions such as over-chlorination or decomposition.

- Coupling efficiency improves with the use of polar aprotic solvents (e.g., DMF, DMSO) and mild bases to activate the nucleophile without degrading sensitive groups.

- Purity and yield are enhanced by careful control of stoichiometry and reaction time, as well as by employing chromatographic purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction of the pyridine ring can lead to the formation of dihydropyridine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.

Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used under mild conditions.

Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Substituted derivatives of the original compound.

Oxidation Reactions: N-oxide derivatives.

Reduction Reactions: Dihydropyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine. Research has demonstrated that compounds with similar structures exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For instance, a study reported that certain derivatives showed promising results in suppressing COX-1 and COX-2 activities, leading to reduced production of prostaglandin E2 (PGE2) .

Table 1: Inhibitory Activity of Pyrimidine Derivatives on COX Enzymes

| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Indomethacin | 9.17 | TBD |

2. Anticancer Research

The compound has also been investigated for its potential anticancer properties. Studies suggest that pyrimidine derivatives can inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship studies indicate that modifications at certain positions significantly enhance anticancer activity .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Various substituents influence its potency against target enzymes. For example, electron-donating groups at specific positions have been shown to enhance inhibitory activity against COX enzymes, while electron-withdrawing groups tend to reduce it .

Table 3: SAR Analysis of Pyrimidine Derivatives

| Substituent Type | Position | Effect on Activity |

|---|---|---|

| Electron-donating | Para | Increases potency |

| Electron-withdrawing | Para | Decreases potency |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:

Case Study 1: Anti-inflammatory Efficacy

In a carrageenan-induced paw edema model, compounds similar to this compound demonstrated significant reductions in inflammation compared to control groups .

Case Study 2: Anticancer Activity

A study evaluated the anticancer effects of pyrimidine derivatives on human cancer cell lines, revealing that structural modifications led to enhanced cytotoxicity and apoptosis induction .

Wirkmechanismus

The mechanism of action of 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The chloro and N-methyl substituents critically influence the compound’s properties. For instance:

- Chlorine vs. Iodo/Bromo Substituents: Pyridine derivatives with bulkier halogen substituents (e.g., iodo in 6-Chloro-2-iodo-3-methylpyridine, MFCD: 30591041) exhibit higher molecular weights (e.g., 268.54 g/mol) compared to the target compound.

- N-Methyl vs. Aryl Substitutions: In N-(3-chlorophenyl)-4-(4-pyridinyl)-2-pyrimidinamine (CAS: 112676-07-0), the absence of an N-methyl group allows for hydrogen bonding via the free amine, contrasting with the target compound’s methylated amine, which limits hydrogen-bond donor capacity. This difference could impact molecular recognition in biological systems .

Spectral and Analytical Data

- Infrared Spectroscopy (IR) : The target compound’s IR spectrum would likely show C-Cl stretching vibrations near 600–800 cm⁻¹, similar to chloro-substituted analogs in (e.g., IR peaks at 680–720 cm⁻¹ for C-Cl).

- ¹H NMR : The N-methyl group in the target compound would resonate as a singlet near δ 3.0–3.5 ppm, distinct from aryl-substituted analogs (e.g., δ 6.5–8.5 ppm for aromatic protons in N-(3-chlorophenyl) derivatives) .

Melting Points and Stability

Compounds with nitro groups (e.g., 4-Methyl-3-nitropyridin-2-amine) exhibit higher melting points (∼287°C) due to increased polarity and intermolecular interactions, whereas the target compound’s melting point is expected to be lower (∼250–270°C) owing to reduced polarity from the N-methyl group .

Hydrogen Bonding and Crystal Packing

The N-methyl group in 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine reduces hydrogen-bond donor capacity compared to non-methylated analogs like N-(3-chlorophenyl)-4-(4-pyridinyl)-2-pyrimidinamine. This difference may result in weaker intermolecular interactions and altered crystal packing, as predicted by graph set analysis (). Such variations could influence solubility and formulation stability .

Table of Comparative Data

Biologische Aktivität

4-(2-Chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine, a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article delves into the compound's synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of substituted pyridine derivatives with appropriate reagents to yield the desired pyrimidine structure. Various methodologies have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions, which are more environmentally friendly.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory response.

- Inhibition of COX Enzymes : The compound has shown IC50 values comparable to established anti-inflammatory drugs like celecoxib. For instance, in a study assessing various derivatives, it was reported that certain analogs displayed IC50 values against COX-2 that were as low as 0.04 μmol, indicating potent inhibitory activity .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It has been tested against several cancer cell lines, including:

- Lung Carcinoma (A549)

- Breast Adenocarcinoma (MCF7)

- Colon Adenocarcinoma (HT29)

In these studies, this compound exhibited cytotoxic effects with half-maximal cytotoxic concentration (CC50) values indicating promising potential as an anticancer agent. For example, certain derivatives showed CC50 values significantly lower than traditional chemotherapeutics like fluorouracil and cisplatin .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of electron-withdrawing groups such as chlorine enhances the potency of these compounds by improving their interaction with biological targets.

| Compound | Structure | Biological Activity | IC50/CC50 Values |

|---|---|---|---|

| 1 | Structure 1 | COX Inhibition | 0.04 μmol |

| 2 | Structure 2 | Cytotoxicity in HT29 | 58.4 μM |

Case Studies

- Inflammation Model : In vivo studies using carrageenan-induced paw edema demonstrated that compounds similar to this compound effectively reduced inflammation levels comparable to indomethacin .

- Cancer Cell Line Studies : A comparative study on the cytotoxic effects of various pyrimidine derivatives highlighted that those with a similar structure to our compound had significantly reduced viability in cancer cell lines compared to normal cells, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine, and how can reaction conditions be optimized?

- Answer: The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For optimization, employ statistical Design of Experiments (DOE) to screen variables (e.g., temperature, solvent polarity, catalyst loading). Central Composite Design (CCD) can identify critical parameters affecting yield and purity. For example, purification via column chromatography or recrystallization (as in ) ensures high purity. Reaction monitoring using TLC or HPLC helps adjust conditions dynamically .

Q. How is the crystal structure of this compound determined?

- Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX software (SHELXL for refinement) to solve and refine the structure. Ensure high-resolution data collection (≤1.0 Å) to resolve chlorine and nitrogen positions. Twinning or disorder in crystals may require iterative refinement cycles .

Q. What analytical techniques confirm molecular structure and purity?

- Answer:

- Structural Confirmation: High-resolution NMR (¹H/¹³C) to verify substituent positions; mass spectrometry (ESI-TOF) for molecular ion validation.

- Purity Assessment: HPLC (≥95% purity) with UV detection; differential scanning calorimetry (DSC) to check polymorphic forms.

- Reference: highlights purity protocols, while supports DOE-based optimization .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

- Answer: Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map electrostatic potential surfaces and frontier molecular orbitals. Molecular docking (AutoDock Vina) assesses binding affinity to targets like kinase enzymes. Reaction path search algorithms (e.g., GRRM) identify plausible intermediates in degradation studies .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

- Answer: Cross-validate using complementary techniques:

- NMR Ambiguity: Compare experimental shifts with computed NMR (GIAO method).

- Mass Spectra Noise: Isotopic pattern analysis (e.g., Cl isotopes) and tandem MS/MS fragmentation.

- Reference: emphasizes iterative computational-experimental validation .

Q. What experimental design strategies minimize synthetic impurities?

- Answer: Apply fractional factorial design to screen variables (e.g., reagent stoichiometry, solvent polarity). Response Surface Methodology (RSM) optimizes conditions for maximum yield and minimal byproducts. For example, demonstrates DOE’s role in reducing trial-and-error approaches .

Q. How can substituent effects on reaction mechanisms be studied?

- Answer: Conduct kinetic studies (e.g., pseudo-first-order conditions) to measure rate constants. Isotopic labeling (²H/¹³C) tracks substituent influence on transition states. Computational studies (DFT) model steric/electronic effects of chloro and methyl groups .

Q. How to resolve conflicting data in degradation or stability studies?

- Answer: Use multivariate analysis (e.g., PCA) to identify outlier conditions. Controlled stress testing (pH, temperature, light) isolates degradation pathways. Pair with LC-MS to detect degradation products and validate pathways .

Methodological Tables

Table 1: Key Parameters for Synthetic Optimization via DOE

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 60–120°C | 90°C |

| Catalyst Loading | 0.5–5 mol% | 2.5 mol% |

| Reaction Time | 2–24 hours | 12 hours |

Derived from ’s DOE principles.

Table 2: Analytical Techniques for Data Validation

| Technique | Purpose | Resolution Criteria |

|---|---|---|

| SC-XRD | Crystal Structure Determination | R-factor ≤ 5% |

| DFT-NMR | Shift Prediction | RMSD ≤ 0.5 ppm |

| HPLC-UV | Purity Assessment | Peak Area ≥ 95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.